(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O2/c28-25-11-6-24(7-12-25)21-32-26-13-8-22(9-14-26)10-15-27(31)30-18-16-29(17-19-30)20-23-4-2-1-3-5-23/h1-15H,16-21H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRUSKLEGLBEO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Bromobenzylation: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 4-bromobenzyl chloride in the presence of a base like potassium carbonate.
Propenone Formation: The final step involves the condensation of the bromobenzylated piperazine with 4-hydroxybenzaldehyde and an appropriate ketone under acidic or basic conditions to form the propenone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine-Substituted Chalcones
Piperazine-substituted chalcones are clustered based on substitution patterns (e.g., cluster 12 in ).
- Electronegative Substituents: Bromine at the para position of Ring B (as in the target compound) may enhance activity compared to methoxy or methyl groups. For example, replacing bromine with chlorine or methoxy in non-piperazine chalcones (e.g., compound 2h vs. 2j) increases IC50 values, suggesting electronegative groups optimize potency .
- Steric Effects : Bulky substituents on the piperazine ring, such as bis(4-bromophenyl)methyl in ’s compound, may reduce solubility or binding efficiency compared to the target compound’s simpler benzyl group .
Non-Piperazine Chalcones
Non-piperazine chalcones like cardamonin (IC50 = 4.35 μM) exhibit higher inhibitory activity than most piperazine derivatives. Key differences include:
- Hydroxyl Groups : Cardamonin’s hydroxyl groups at the ortho and para positions of Ring A contribute to its potency, a feature absent in the target compound .
- Halogen Substitution : Bromine or iodine at the meta position (e.g., compound 2j, IC50 = 4.70 μM) improves activity, aligning with the target compound’s 4-bromobenzyloxy group .
Structural Analogues with Halogen Substituents
- Bromine-Containing Derivatives : Compounds like (E)-1-{4-[bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () share bromine substitutions but differ in piperazine bulkiness. Their activity data are unreported, but crystal structures reveal E-configurations and hydrogen-bonding networks that stabilize molecular interactions .
- Antimicrobial Chalcones : highlights halogenated chalcones (e.g., compound 3n) with potent antifungal activity. The target compound’s bromine may similarly enhance antimicrobial properties, though direct comparisons require further testing .
Data Tables
Table 1. Key Chalcone Derivatives and Their Properties
Biological Activity
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring and a propenone moiety.
Research indicates that compounds with similar structures often interact with various biological targets, including cyclooxygenases (COX), which are key enzymes in the inflammatory process. The specific interactions and mechanisms of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one are still under investigation, but it is hypothesized that it may function as a selective COX-2 inhibitor, similar to other related compounds.
1. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A comparative analysis with known COX inhibitors showed that it has a selective inhibitory action on COX-2, which is crucial for mediating inflammation:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one | 6 | COX-2 inhibition |
| Indomethacin | 80 | Non-selective COX inhibition |
This selectivity suggests potential for reduced side effects commonly associated with non-selective COX inhibitors.
2. Antioxidant Properties
Studies have also indicated that this compound possesses antioxidant properties, which can contribute to its anti-inflammatory effects by neutralizing free radicals and reducing oxidative stress.
3. Analgesic Effects
The analgesic potential of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one has been evaluated through various pain models. Preliminary results suggest that it may effectively alleviate pain through its action on inflammatory pathways.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate was shown to have improved pharmacokinetic properties and biological activities compared to its cinnamic acid precursor. These findings highlight the importance of structural modifications in enhancing biological efficacy:
- Study Reference : MDPI 2022 highlighted the synthesis and evaluation of similar compounds demonstrating selective COX-2 inhibition with promising results in vitro .
Pharmacokinetics
The pharmacokinetic profile of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one indicates good oral bioavailability, conforming to Lipinski’s rule of five, which predicts favorable absorption and permeability characteristics:
| Property | Value |
|---|---|
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
| Molecular weight | < 500 Da |
These properties suggest that the compound could be developed into an effective therapeutic agent.
Q & A
Q. What are the standard synthetic routes for (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 4-substituted acetophenone) reacts with an aldehyde (e.g., 4-bromobenzaldehyde) under basic conditions (e.g., NaOH/ethanol). The reaction forms the α,β-unsaturated ketone (propenone) core. Purification involves recrystallization or column chromatography, with yields optimized by controlling reaction time and temperature (e.g., 60–80°C for 6–12 hours) .
Q. How is the E-configuration of the propenone moiety confirmed experimentally?
The E-configuration is confirmed via NMR spectroscopy. The coupling constant () between the α and β protons of the propenone group typically ranges from 15–17 Hz for trans (E) isomers, as observed in similar chalcone derivatives. X-ray crystallography provides definitive confirmation, with torsion angles between the carbonyl group and adjacent aromatic rings exceeding 160° .
Q. What spectroscopic methods are used for structural characterization?
Key techniques include:
- NMR : and NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.8 ppm, carbonyl carbons at δ 190–200 ppm) .
- X-ray crystallography : Determines crystal packing, bond lengths (e.g., C=O at ~1.22 Å), and dihedral angles (e.g., 175.1° for the propenone moiety) .
- IR : Confirms carbonyl stretches (~1650 cm) and C-Br vibrations (~600 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalyst screening : Bases like piperidine or KOH may reduce side reactions compared to NaOH .
- Temperature control : Lower temperatures (e.g., 50°C) minimize decomposition of brominated intermediates .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely eluting byproducts .
Q. What strategies address low aqueous solubility for in vitro bioactivity studies?
Structural modifications include:
- Introducing hydrophilic groups (e.g., hydroxyl or amine) on the benzylpiperazine moiety .
- Formulating as a prodrug (e.g., phosphate ester) or using solubilizing agents (e.g., DMSO/PEG mixtures) .
- Co-crystallization with cyclodextrins to enhance bioavailability .
Q. How do substituents on the benzylpiperazine and aryl rings influence biological activity?
- Bromine : Enhances lipophilicity and membrane permeability, as seen in analogs with IC values <10 μM in kinase inhibition assays .
- Methoxy groups : Electron-donating groups may reduce receptor binding affinity compared to halogens .
- Piperazine modifications : Bulky substituents (e.g., bis(4-bromophenyl)methyl) can sterically hinder target interactions .
Q. How can computational modeling guide SAR studies?
- Molecular docking : Predict binding modes to targets like serotonin receptors (e.g., 5-HT) using software like AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported biological activity across studies?
- Assay standardization : Compare IC values using consistent protocols (e.g., ATP concentration in kinase assays) .
- Structural validation : Confirm compound identity via LC-MS and elemental analysis to rule out degradation .
- Control experiments : Test for off-target effects (e.g., cytotoxicity via MTT assay) .
Q. Why do crystallographic data show variability in bond angles for similar derivatives?
Variations arise from:
Q. What methods validate the stability of this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
